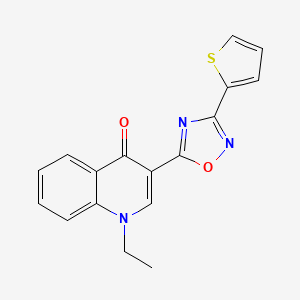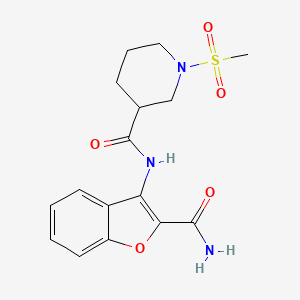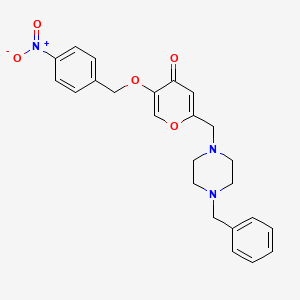![molecular formula C15H14N4O B2799040 12-(pyridine-2-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene CAS No. 2058872-30-1](/img/structure/B2799040.png)
12-(pyridine-2-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a complex heterocyclic compound that features a pyridine ring fused with a cycloheptapyrimidine structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-(pyridine-2-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene typically involves multi-step organic reactions. One common approach is the metal- and column-free synthesis of pyridin-2-yl ureas, which involves one-pot ammonolysis using a wide range of aryl and alkyl amines . This method results in nearly quantitative conversions and is not hindered by donor or acceptor groups on secondary amine rings .
Industrial Production Methods
the principles of green chemistry, such as catalyst-free synthesis and environmentally friendly techniques, are often employed to ensure high yields and minimal environmental impact .
化学反応の分析
Types of Reactions
Pyridin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanones using copper catalysis under mild conditions.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: Substitution reactions, particularly involving the pyridine ring, are common and can be achieved using various reagents and conditions.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents, nucleophiles, and bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridin-2-yl derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents .
科学的研究の応用
Pyridin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone has several scientific research applications:
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism of action of 12-(pyridine-2-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of collagen prolyl 4-hydroxylases, leading to reduced collagen expression and potential anti-fibrotic effects . The compound’s structure allows it to bind to these enzymes and disrupt their normal function.
類似化合物との比較
Similar Compounds
Pyridin-2-yl ureas: These compounds share the pyridine ring and exhibit similar pharmacological activities.
Pyridin-2-yl-methanones: These derivatives are formed through oxidation reactions and have similar chemical properties.
Pyrimidine derivatives: Compounds containing pyrimidine rings are also similar in structure and function.
Uniqueness
Pyridin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential as an anti-fibrotic agent make it a valuable compound for further research and development .
特性
IUPAC Name |
pyridin-2-yl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c20-15(12-3-1-2-6-17-12)19-10-4-5-14(19)11-8-16-9-18-13(11)7-10/h1-3,6,8-10,14H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENXQIFXWGTNJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)benzoate](/img/structure/B2798958.png)


![2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2798962.png)
![Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate](/img/structure/B2798963.png)

![3-(4-ethylpiperazin-1-yl)-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazine](/img/structure/B2798968.png)


![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2798974.png)
![cis-Bromo-ester [cis-2-(2,4-Dichlorophenyl)-2-bromomethyl-4-(benzoyloxy)-methyl-1,3-dioxalane]](/img/structure/B2798975.png)
![Rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol](/img/structure/B2798976.png)
![4-({4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2798977.png)
![1-(4-chlorobenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2798978.png)
